molecular formula C23H26N4O2 B2763384 2-phenoxy-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide CAS No. 1797975-55-3

2-phenoxy-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide

Cat. No.: B2763384
CAS No.: 1797975-55-3
M. Wt: 390.487
InChI Key: WYRPTPHQUMYZSM-UHFFFAOYSA-N
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Description

2-phenoxy-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a pyridinyl group, and an indazolyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the phenoxy and pyridinyl groups, followed by their coupling with the indazolyl moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of new functional groups, leading to a diverse array of products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may vary depending on the specific application, but could include inhibition of enzymatic activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-N-(pyridin-4-yl)acetamide: This compound shares the phenoxy and pyridinyl groups but lacks the indazolyl moiety.

    2-phenoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide: Similar in structure but with a pyrazolyl group instead of an indazolyl group.

Uniqueness

The presence of the indazolyl group in 2-phenoxy-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide distinguishes it from similar compounds. This unique structural feature may confer distinct chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-phenoxy-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-17(29-19-7-3-2-4-8-19)23(28)25-15-16-27-21-10-6-5-9-20(21)22(26-27)18-11-13-24-14-12-18/h2-4,7-8,11-14,17H,5-6,9-10,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRPTPHQUMYZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C2=C(CCCC2)C(=N1)C3=CC=NC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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